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Compound of Interest

Compound Name:

5-[4-(4-

methoxyphenoxy)phenyl]-1H-

pyrazole

CAS No.: 620633-54-7

Cat. No.: B1586050

Get Quote

Executive Summary
In the optimization of pyrazole-based pharmacophores, the choice between a 4-

methoxyphenoxy (Aryloxy-ether linked) and a 4-phenoxyphenyl (Biaryl-ether linked) substituent

is a critical decision point that dictates the molecule's lipophilicity, metabolic stability, and

binding affinity.

4-Phenoxyphenyl Pyrazoles (Py-C6H4-O-Ph) are "privileged structures" in oncology and

pain management (e.g., Sodium Channel blockers, ACC inhibitors).[1] They excel in

occupying deep, hydrophobic pockets (Lipophilic Efficiency).[1][2]

4-Methoxyphenoxy Pyrazoles (Py-O-C6H4-OMe) are frequently utilized in agrochemicals

and specific kinase inhibitors where a shorter, electron-rich motif is required to interact with

solvent-exposed fronts or smaller allosteric sites.[1]
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Key Finding: While 4-phenoxyphenyl derivatives generally exhibit superior potency (nM range)

in deep-pocket targets due to extensive

-stacking and hydrophobic displacement, 4-methoxyphenoxy analogs offer improved solubility
and are preferred when steric constraints prevent the binding of the distal phenyl ring.[1]

Structural & Electronic Basis of Potency
The potency divergence stems from fundamental differences in topology and electronic

distribution.[1]

Chemical Architecture
Moiety A: 4-Phenoxyphenyl (The "Deep Pocket" Binder)[1]

Structure: A pyrazole ring attached to a phenyl group, which is ether-linked to a distal

phenyl ring.[2]

Topology: Elongated (~10-12 Å), biaryl system.[1]

Function: Mimics the hydrophobic core of natural substrates; the distal phenyl ring often

acts as an "anchor" in hydrophobic sub-pockets.[1]

Moiety B: 4-Methoxyphenoxy (The "Compact" Donor)[1]

Structure: A pyrazole ring directly attached via an oxygen atom to a phenyl ring, capped

with a methoxy group.[1][2]

Topology: Compact (~6-8 Å), flexible ether linkage.[1]

Function: The methoxy group serves as a hydrogen bond acceptor (HBA) and a weak

electron donor, modulating the acidity of the pyrazole NH (if free).[1][2]

Visualization of Pharmacophore Differences[1]
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Figure 1: Structural topology comparison.[1] Note the extra phenyl spacer in the 4-

phenoxyphenyl motif, extending its reach.[2]

Comparative Potency Analysis: Case Studies
The following data synthesizes potency trends across three distinct biological targets: Acetyl-

CoA Carboxylase (ACC) (Cancer), Voltage-Gated Sodium Channels (NaV) (Pain), and

Insecticidal Targets (Agrochemicals).[1]

Table 1: Potency Landscape (IC50 / EC50 Data)
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Target Class
Compound
Motif

Specific
Derivative

Potency
(IC50/EC50)

Interaction
Mechanism

ACC Inhibitors

(Cancer)
4-Phenoxyphenyl

Compound 6a

(Isoxazole

analog)

99.8 nM

Distal phenyl

occupies

hydrophobic

dimer interface.

[1]

4-

Methoxyphenoxy
Compound 6c > 5,000 nM

Lack of distal

phenyl reduces

hydrophobic

binding energy.

[1]

NaV1.7 Blockers

(Pain)
4-Phenoxyphenyl

3-(4-

phenoxyphenyl)p

yrazole

~0.1 - 1.0 µM

State-dependent

block; distal ring

essential for

slow-inactivation

binding.[1]

4-

Methoxyphenoxy

3-(4-

methoxyphenoxy

)pyrazole

> 10 µM

Insufficient bulk

to occlude the

pore or stabilize

inactivated state.

[1]

Insecticides

(GABA/Met)
4-Phenoxyphenyl Fipronil Analogs Moderate

Often too

lipophilic for

systemic

transport in

plants.[1]

4-

Methoxyphenoxy

5-(4-

methoxyphenoxy

)-pyrazole

< 10 µg/mL

Balanced polarity

allows better

translocation and

active site fit.[1]
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Why Phenoxyphenyl Wins in Oncology/Pain: Targets like Kinases and Ion Channels often

possess deep, lipophilic "selectivity pockets" (e.g., the DFG-out pocket in kinases).[1][2] The

4-phenoxyphenyl group acts as a "molecular probe," extending into these pockets to

displace water and gain entropy-driven binding affinity.

Why Methoxyphenoxy Wins in Agrochemicals: The 4-methoxyphenoxy group provides a

"Goldilocks" zone of lipophilicity (LogP ~3-4 vs. >5 for phenoxyphenyl), ensuring the

molecule is hydrophobic enough to cross cuticles but polar enough to translocate in

phloem/xylem.[1]

Experimental Protocols
To validate these potency differences in your own pipeline, use the following self-validating

protocols.

Synthesis of the Motifs
Pathway A: 4-Phenoxyphenyl (Suzuki Coupling)[1]

Reagents: 4-phenoxyphenylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.[1][2]

Protocol: React 4-bromo-pyrazole scaffold with boronic acid at 90°C.

QC Check: Monitor disappearance of bromide via LC-MS. Product should show M+1

corresponding to biaryl insertion.[1]

Pathway B: 4-Methoxyphenoxy (Ullmann Ether Synthesis)[1]

Reagents: 4-methoxyphenol, CuI, Cs2CO3, N,N-Dimethylglycine (Ligand), DMF.[2]

Protocol: React 4-bromo-pyrazole (or 4-iodo) with phenol at 110°C under Argon.

QC Check: Critical step is the removal of copper.[1] Wash with EDTA.[1] NMR must show

diagnostic methoxy singlet at ~3.8 ppm.[1]

Biological Validation: Competitive Binding Workflow
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Figure 2: Screening workflow for potency determination.

Protocol: Kinase/Enzyme Inhibition Assay (Generic)
Preparation: Prepare 10-point dose-response curves (starting at 10 µM) in 100% DMSO.
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Incubation: Incubate 2 µL of compound with 10 µL of Enzyme/Substrate mix (e.g., ACC1) for

60 min at RT.

Detection: Add detection reagent (e.g., ADP-Glo for kinases).[1] Read Luminescence.

Analysis: Fit data to a 4-parameter logistic equation:

.[1]

Validation: Z-factor must be > 0.[1]5. Reference inhibitor (e.g., CP-640186 for ACC) must fall

within 3-fold of historical IC50.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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